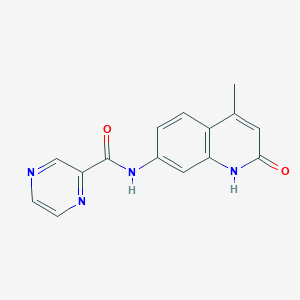

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is a chemical compound belonging to the quinoline and pyrazine families

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 4-hydroxy-2-quinolones, have been shown to have interesting pharmaceutical and biological activities .

Mode of Action

It is known that quinoline derivatives can display different tautomeric forms between the carbonyl groups, ch 2 -3 and nh of the quinoline moiety . This could potentially influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

It is known that quinoline derivatives have roles in natural and synthetic chemistry and their biologically and pharmacological activities .

Pharmacokinetics

The pharmacokinetic properties of similar compounds, such as 4-hydroxy-2-quinolones, have been studied .

Result of Action

Similar compounds have been shown to have unique biological activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide typically involves the following steps:

Formation of 4-methyl-2-oxo-1,2-dihydroquinoline: This can be achieved through the Skraup synthesis, which involves the reaction of aniline derivatives with glycerol in the presence of sulfuric acid and an oxidizing agent.

Introduction of the pyrazine-2-carboxamide group: The quinoline derivative is then reacted with pyrazine-2-carboxylic acid chloride in the presence of a suitable base, such as triethylamine, to form the target compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and automated synthesis platforms to ensure scalability and reproducibility. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions: N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The quinoline ring can be oxidized to form quinone derivatives.

Reduction: The compound can be reduced to form the corresponding hydroquinoline derivative.

Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.

Substitution: Nucleophiles such as amines and alcohols, along with suitable solvents like dimethylformamide (DMF), can facilitate substitution reactions.

Major Products Formed:

Oxidation: Quinone derivatives, which can be further used in dye synthesis and as intermediates in pharmaceuticals.

Reduction: Hydroquinoline derivatives, which are valuable in the synthesis of antimalarial drugs and other pharmaceuticals.

Substitution: Substituted pyrazines, which have applications in agrochemicals and material science.

Wissenschaftliche Forschungsanwendungen

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide has several scientific research applications:

Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: It is being explored for its therapeutic potential in treating various diseases, including infections and cancer.

Industry: The compound is used in the development of new materials with unique properties, such as enhanced thermal stability and electrical conductivity.

Vergleich Mit ähnlichen Verbindungen

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is unique due to its specific structural features and biological activities. Similar compounds include:

4-Hydroxy-2-quinolones: These compounds are known for their antimicrobial and anticancer properties.

Quinoline derivatives: These compounds are widely used in the synthesis of pharmaceuticals and agrochemicals.

Pyrazine derivatives: These compounds have applications in material science and as intermediates in organic synthesis.

In comparison, this compound stands out due to its unique combination of quinoline and pyrazine rings, which contribute to its diverse range of applications and biological activities.

Biologische Aktivität

N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound's structure can be described by its molecular formula C12H10N4O and molecular weight of 226.24 g/mol. The presence of the quinoline moiety is significant in influencing its biological properties.

Antimicrobial Activity

Recent studies have highlighted the potential of quinoline derivatives, including this compound, as antimicrobial agents. For instance, a study on related quinolinone compounds demonstrated significant activity against various strains of Mycobacterium tuberculosis, with some derivatives outperforming standard treatments such as isoniazid and oxafloxacin. The structure-activity relationship (SAR) indicated that modifications to the quinoline core could enhance efficacy against resistant strains .

Antiplatelet Activity

In vitro studies have shown that related compounds exhibit antiplatelet activity through mechanisms involving cyclooxygenase inhibition and modulation of nitric oxide synthase (NOS). Specifically, the compound 6-AQ (related to N-(4-methyl-2-oxo-1,2-dihydroquinolin-6-yl acetate) was noted for its ability to inhibit platelet aggregation by enhancing intracellular NO levels . This suggests that this compound may similarly affect platelet function.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammatory pathways, similar to other quinoline derivatives that target cyclooxygenases.

- Modulation of Nitric Oxide : By influencing NOS activity, it could enhance NO production, which plays a crucial role in vasodilation and platelet aggregation inhibition.

- Antimycobacterial Mechanism : The structural features allow interaction with bacterial proteins critical for survival and replication, as evidenced by docking studies showing strong binding affinities to target proteins in M. tuberculosis .

Case Studies

Several case studies have been conducted to evaluate the efficacy of related compounds:

- Study on Antimycobacterial Activity : A series of quinolinone-thiosemicarbazone derivatives were synthesized and tested against multiple strains of M. tuberculosis. The findings indicated that modifications in the quinoline structure significantly impacted their potency against drug-resistant strains .

- Antiplatelet Study : Research involving acetoxy quinolones revealed their ability to activate platelet NOS through CRTAase-mediated acetylation. This led to reduced platelet aggregation and suggests a promising application for N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)pyrazine derivatives in cardiovascular therapies .

Eigenschaften

IUPAC Name |

N-(4-methyl-2-oxo-1H-quinolin-7-yl)pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O2/c1-9-6-14(20)19-12-7-10(2-3-11(9)12)18-15(21)13-8-16-4-5-17-13/h2-8H,1H3,(H,18,21)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFTGLUUDYNAVIH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=NC=CN=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.